Structural Differentiation from dCTPase Lead Series: Absence of Carboxamide/Sulfonamide Linker Confers a Distinct Pharmacophoric Profile
The target compound differs fundamentally from the potent dCTPase inhibitors reported by Llona-Minguez et al. (J. Med. Chem. 2017) in that it lacks the carboxamide or sulfonamide linker connecting the piperazine ring to an aromatic 'left-hand side' substituent. In the published series, this linker is essential for nanomolar potency: compound 18 (4-fluorobenzyl RHS with sulfonamide linker) achieves an IC₅₀ of 0.036 µM, while analogs with only a benzyl group on the piperazine nitrogen and no LHS aromatic system show substantially reduced activity [1]. The N,N-dimethyl substitution on the pyridazine 3-position in CAS 2415623-35-5 replaces the carboxamide RHS found in the dCTPase series, which serves as a key hydrogen-bonding anchor. This structural divergence suggests CAS 2415623-35-5 may engage different biological targets or exhibit a distinct selectivity profile compared to the dCTPase-optimized leads [2].
| Evidence Dimension | Structural scaffold comparison — presence/absence of carboxamide/sulfonamide linker between piperazine and LHS aromatic ring |
|---|---|
| Target Compound Data | No carboxamide or sulfonamide linker; direct 4-fluorobenzyl substitution on piperazine nitrogen; N,N-dimethylamino at pyridazine 3-position |
| Comparator Or Baseline | Compound 18 (J. Med. Chem. 2017): contains SO₂ linker with 4-fluorobenzyl RHS and 2-methylphenyl LHS; dCTPase IC₅₀ = 0.036 µM [1] |
| Quantified Difference | Structural class divergence precludes direct potency comparison; absence of key linker predicts distinct target engagement profile |
| Conditions | Structural comparison based on published SAR tables (Tables 1–3, J. Med. Chem. 2017); no direct head-to-head biochemical data available for CAS 2415623-35-5 |
Why This Matters
For procurement, this compound should be treated as a structurally distinct chemotype within the piperazinyl-pyridazine family, not as a direct substitute for the dCTPase inhibitor series; its biological annotation remains unvalidated by primary literature.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. Table 1, compounds 9–20. doi:10.1021/acs.jmedchem.7b00182 View Source
- [2] BindingDB Entry BDBM50239517 (CHEMBL4082508). dCTP pyrophosphatase 1 inhibitor IC₅₀ data curated from Llona-Minguez et al. J Med Chem 2017. Accessed via BindingDB.org. View Source
